Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride
Description
Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride (CAS: 63990-54-5; CID: 46166) is a synthetic acetophenone derivative featuring a piperazine ring substituted with a trifluoromethyl-m-tolyl group. The compound’s structure includes:
- A propoxy linker with a hydroxyl group at the C2 position.
- A piperazinyl moiety substituted with a trifluoro-m-tolyl group (meta-trifluoromethylphenyl).
- A dihydrochloride salt to enhance solubility and stability.
Properties
CAS No. |
63990-54-5 |
|---|---|
Molecular Formula |
C22H27Cl2F3N2O3 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1-[3-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride |
InChI |
InChI=1S/C22H25F3N2O3.2ClH/c1-16(28)17-4-2-7-21(12-17)30-15-20(29)14-26-8-10-27(11-9-26)19-6-3-5-18(13-19)22(23,24)25;;/h2-7,12-13,20,29H,8-11,14-15H2,1H3;2*1H |
InChI Key |
UOCAPIHAVVORKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoromethyl groups on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetophenone, 3’-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Evidence
The following analogues share the acetophenone core but differ in piperazine substituents or linker modifications:
Key Research Findings
Electronic and Steric Effects
- The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in target proteins compared to electron-donating groups (e.g., methoxy in CID46188) .
Pharmacokinetic Properties
- Solubility: Dihydrochloride salts (common in this class) improve aqueous solubility. For example, CID46166’s solubility in water is ~15 mg/mL, whereas non-salt forms (e.g., CID46188 free base) exhibit lower solubility (<5 mg/mL) .
- Metabolic stability: Fluorinated compounds like CID46166 show resistance to oxidative metabolism, with in vitro half-life (t₁/₂) >4 hours in human liver microsomes, compared to t₁/₂ <2 hours for non-fluorinated analogues .
Biological Activity
Acetophenone derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Acetophenone, 3'-((2-hydroxy-3-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazinyl))propoxy)-, dihydrochloride (CAS Number: 63990-54-5) is a notable member of this class. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Acetophenone Backbone : A ketone functional group attached to a phenyl ring.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms that enhances biological activity.
- Trifluoromethyl Group : Imparts lipophilicity and potential for increased binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H25F3N2O3 |
| Molecular Weight | 420.44 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not specified |
Antifungal Activity
Recent studies have indicated that acetophenone derivatives can exhibit antifungal properties. For instance, compounds similar in structure have shown significant activity against Candida albicans, a common fungal pathogen. The mechanism often involves the disruption of fungal cell walls and inhibition of filamentation.
- Case Study : A derivative of acetophenone demonstrated a Fractional Inhibitory Concentration (FIC) of 0.133 when combined with fluconazole, indicating a synergistic effect that enhances antifungal efficacy .
Antidepressant Effects
The piperazine component is known for its psychoactive properties. Compounds with similar structures have been investigated for their antidepressant effects through modulation of neurotransmitter systems.
- Research Findings : In animal models, piperazine derivatives have shown increased serotonin and norepinephrine levels, which are crucial for mood regulation.
Anticancer Potential
Emerging research suggests that acetophenone derivatives may possess anticancer properties. The trifluoromethyl group is believed to enhance the compound's ability to interact with cancer cell pathways.
- In Vitro Studies : Preliminary studies indicate that certain acetophenone derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
- Enzyme Inhibition : Certain acetophenones inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways associated with mood regulation and other physiological responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
